[3-(4-Fluorophenyl)prop-2-en-1-yl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine is an organic compound that features a fluorophenyl group attached to a prop-2-en-1-yl chain, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methylamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with methylamine in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium cations.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include amine oxides, quaternary ammonium cations, and various substituted fluorophenyl derivatives.
Scientific Research Applications
(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: This compound shares the fluorophenyl group and exhibits similar biological activities.
Benzene Derivatives: Compounds like benzene derivatives undergo similar electrophilic aromatic substitution reactions.
Uniqueness
(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h2-7,12H,8H2,1H3/b3-2+ |
InChI Key |
PLYRKKZZGXAHRK-NSCUHMNNSA-N |
Isomeric SMILES |
CNC/C=C/C1=CC=C(C=C1)F |
Canonical SMILES |
CNCC=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.